molecular formula C12H13N3O2 B2382910 Methyl 2-azido-3-(2,4-dimethylphenyl)prop-2-enoate CAS No. 1807940-68-6

Methyl 2-azido-3-(2,4-dimethylphenyl)prop-2-enoate

Cat. No.: B2382910
CAS No.: 1807940-68-6
M. Wt: 231.255
InChI Key: JCSJXUGFAGHFME-UHFFFAOYSA-N
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Description

Methyl 2-azido-3-(2,4-dimethylphenyl)prop-2-enoate is a chemical compound that belongs to the class of azido esters. It is a colorless liquid used in various fields such as medical research, environmental research, and industrial research. This compound is known for its unique structure, which includes an azido group (-N3) attached to a methyl ester, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-azido-3-(2,4-dimethylphenyl)prop-2-enoate typically involves the reaction of 2,4-dimethylbenzaldehyde with methyl acrylate in the presence of a base to form the corresponding α,β-unsaturated ester. This intermediate is then treated with sodium azide (NaN3) under suitable conditions to introduce the azido group . The reaction conditions often include solvents like dimethylformamide (DMF) and temperatures ranging from room temperature to moderate heating.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the reaction and the availability of starting materials are crucial factors in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-azido-3-(2,4-dimethylphenyl)prop-2-enoate undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming triazoles through click chemistry.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas (H2) in the presence of a catalyst.

    Cycloaddition Reactions: The compound can undergo 1,3-dipolar cycloaddition reactions with alkynes to form 1,2,3-triazoles.

Common Reagents and Conditions

    Sodium Azide (NaN3): Used for introducing the azido group.

    Hydrogen Gas (H2) and Catalysts: Used for reduction reactions.

    Copper(I) Catalysts: Used in click chemistry for cycloaddition reactions.

Major Products Formed

    1,2,3-Triazoles: Formed through cycloaddition reactions.

    Amines: Formed through reduction of the azido group.

Scientific Research Applications

Methyl 2-azido-3-(2,4-dimethylphenyl)prop-2-enoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: Employed in the study of biological pathways and as a precursor for bioactive molecules.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of triazole-based pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-azido-3-(2,4-dimethylphenyl)prop-2-enoate involves its ability to participate in cycloaddition reactions, forming stable triazole rings. These triazoles can interact with various molecular targets, including enzymes and receptors, modulating their activity . The azido group also allows for bioorthogonal labeling, enabling the study of biological processes without interfering with native biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-azido-3-phenylprop-2-enoate
  • Methyl 2-azido-3-(4-methoxyphenyl)prop-2-enoate
  • Methyl 2-azido-3-(3,4-dimethylphenyl)prop-2-enoate

Uniqueness

Methyl 2-azido-3-(2,4-dimethylphenyl)prop-2-enoate is unique due to the presence of the 2,4-dimethylphenyl group, which can influence the compound’s reactivity and the properties of the resulting triazoles . This structural variation can lead to different biological activities and applications compared to other similar compounds.

Properties

IUPAC Name

methyl (Z)-2-azido-3-(2,4-dimethylphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-8-4-5-10(9(2)6-8)7-11(14-15-13)12(16)17-3/h4-7H,1-3H3/b11-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCSJXUGFAGHFME-XFFZJAGNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C=C(C(=O)OC)N=[N+]=[N-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)/C=C(/C(=O)OC)\N=[N+]=[N-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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